molecular formula C3H10ClN5 B8066895 1-carbamimidoyl-2-methylguanidine;hydrochloride CAS No. 80274-85-7

1-carbamimidoyl-2-methylguanidine;hydrochloride

Cat. No.: B8066895
CAS No.: 80274-85-7
M. Wt: 151.60 g/mol
InChI Key: AAYCPBAOUJRPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride is a compound that belongs to the class of guanidine derivatives. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields of scientific research and industrial applications.

Properties

CAS No.

80274-85-7

Molecular Formula

C3H10ClN5

Molecular Weight

151.60 g/mol

IUPAC Name

1-carbamimidoyl-2-methylguanidine;hydrochloride

InChI

InChI=1S/C3H9N5.ClH/c1-7-3(6)8-2(4)5;/h1H3,(H6,4,5,6,7,8);1H

InChI Key

AAYCPBAOUJRPIC-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]C(=NC(=N)N)N.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride typically involves the reaction of dicyandiamide with amino acids, amides, or amines in an aqueous medium . This reaction is often carried out under acidic conditions to facilitate the formation of the desired guanidine derivative . The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of (N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming increasingly important in the industrial production of guanidine derivatives .

Chemical Reactions Analysis

Types of Reactions: (N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups within the molecule and the reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of (N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed: The major products formed from the reactions of (N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized guanidine derivatives, while substitution reactions can produce various substituted guanidines .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride include other guanidine derivatives such as metformin, buformin, and proguanil . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets (N’-carbamimidoylcarbamimidoyl)-methylazanium;chloride apart from other guanidine derivatives is its specific chemical structure, which may confer unique properties and reactivity. For example, its ability to form stable complexes with metal ions can be exploited in various industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.